An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Piperidinopyridine-2-carboxylic Acid
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Piperidinopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidinopyridine-2-carboxylic acid, a heterocyclic compound featuring both a pyridine and a piperidine ring, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural complexity, incorporating a picolinic acid moiety substituted with a piperidine ring, offers a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. The presence of a chiral center and the conformational flexibility of the piperidine ring introduce stereochemical considerations that are paramount for understanding its pharmacological activity. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of 3-Piperidinopyridine-2-carboxylic acid, offering insights for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental structure of 3-Piperidinopyridine-2-carboxylic acid (CAS Number: 898289-01-5) consists of a pyridine ring with a carboxylic acid group at the 2-position and a piperidine ring attached at the 3-position. The systematic IUPAC name for this compound is 3-(piperidin-1-yl)picolinic acid.
Table 1: Physicochemical Properties of 3-Piperidinopyridine-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 898289-01-5 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Inferred |
| Molecular Weight | 206.24 g/mol | Inferred |
| Appearance | Off-white to white crystalline solid (typical for similar compounds) | [2] |
| Solubility | Likely soluble in polar organic solvents and aqueous bases | Inferred from structure |
The molecule's architecture presents several key features that influence its chemical behavior and biological activity:
-
Picolinic Acid Moiety: The carboxylic acid at the 2-position of the pyridine ring can act as a hydrogen bond donor and acceptor, and can form salts. This group is crucial for its acidic properties and potential interactions with biological targets.
-
Piperidine Ring: This saturated heterocyclic amine introduces conformational flexibility and a basic nitrogen atom. The piperidine ring can adopt various chair and boat conformations, which can significantly impact the overall shape of the molecule and its binding to target proteins.
-
Tertiary Amine Linkage: The nitrogen of the piperidine ring is directly attached to the pyridine ring, forming a tertiary amine. This linkage influences the electronic properties of the pyridine ring and the overall basicity of the molecule.
Figure 1: 2D Chemical Structure of 3-Piperidinopyridine-2-carboxylic acid.
Stereochemistry
A critical aspect of 3-Piperidinopyridine-2-carboxylic acid is the presence of a chiral center at the 3-position of the piperidine ring, if the piperidine ring itself is substituted. However, in the parent molecule, 3-(piperidin-1-yl)picolinic acid, there are no chiral centers. Chirality would be introduced if the piperidine ring were to be substituted.
For derivatives of this core structure, the stereochemistry would be of paramount importance. The spatial arrangement of substituents on the piperidine ring would lead to diastereomers and enantiomers with potentially distinct biological activities and pharmacokinetic profiles.
Methods for Stereochemical Analysis and Separation:
For chiral derivatives of 3-piperidinopyridine-2-carboxylic acid, the following techniques would be essential:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation and quantification of enantiomers. A pre-column derivatization with a chiral derivatizing agent can be employed to introduce a chromophore and facilitate separation on a chiral stationary phase[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification in an NMR spectrum.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of chiral centers[5].
Synthesis and Mechanistic Insights
The synthesis of 3-Piperidinopyridine-2-carboxylic acid is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for related compounds, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable 3-halo-picolinic acid derivative with piperidine.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic pathway for 3-Piperidinopyridine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Starting Material: 3-Halopicolinic acids, such as 3-chloropicolinic acid or 3-bromopicolinic acid, are suitable starting materials. The halogen at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid group (or its ester derivative) at the 2-position and the ring nitrogen. 3-Chloropicolinic acid can be synthesized from the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine[6].
-
Esterification: The carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. This is done for two primary reasons:
-
Increased Reactivity: An ester group is still electron-withdrawing but avoids the potential for the acidic proton of the carboxylic acid to interfere with the basic conditions often required for the SNAr reaction.
-
Improved Solubility: The ester derivative often has better solubility in organic solvents used for the reaction.
-
-
Nucleophilic Aromatic Substitution (SNAr): This is the key bond-forming step.
-
Nucleophile: Piperidine acts as the nucleophile, attacking the carbon atom bearing the halogen.
-
Base: A base, such as potassium carbonate or a tertiary amine like triethylamine, is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution.
-
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidification to protonate the carboxylate.
Experimental Protocol: A Representative Synthesis
The following is a generalized, self-validating protocol based on common procedures for similar transformations. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) would be necessary to achieve high yields.
Step 1: Esterification of 3-Chloropicolinic Acid
-
To a solution of 3-chloropicolinic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-chloropicolinate.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of methyl 3-chloropicolinate (1.0 eq) in DMF (5 volumes), add piperidine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(piperidin-1-yl)picolinate.
Step 3: Hydrolysis
-
Dissolve methyl 3-(piperidin-1-yl)picolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture to remove the THF.
-
Adjust the pH of the aqueous residue to ~4-5 with 1N HCl.
-
The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield 3-Piperidinopyridine-2-carboxylic acid.
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Piperidinopyridine-2-carboxylic acid.
Spectroscopic Data:
Table 2: Predicted Spectroscopic Data for 3-Piperidinopyridine-2-carboxylic acid
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic shifts and coupling constants. - Protons on the piperidine ring, likely appearing as multiplets in the aliphatic region. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic carbons of the pyridine ring (~120-160 ppm). - Aliphatic carbons of the piperidine ring (~20-60 ppm). |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ ion at m/z 207.11. - [M-H]⁻ ion at m/z 205.10. |
Applications in Drug Development
The 3-piperidinopyridine-2-carboxylic acid scaffold is a valuable building block in the design of novel therapeutic agents. The combination of a hydrogen-bonding carboxylic acid, a conformationally flexible piperidine ring, and an aromatic pyridine system allows for diverse interactions with biological targets.
Derivatives of this core structure could be explored for a range of therapeutic areas, including but not limited to:
-
Neuroscience: The piperidine moiety is a common feature in many centrally active drugs.
-
Oncology: The pyridine ring is a well-established pharmacophore in kinase inhibitors.
-
Infectious Diseases: Heterocyclic compounds are a rich source of antimicrobial agents.
The ability to introduce substituents on both the pyridine and piperidine rings provides a facile means to modulate the physicochemical properties, potency, selectivity, and pharmacokinetic profile of drug candidates.
Conclusion
3-Piperidinopyridine-2-carboxylic acid is a structurally intriguing molecule with significant potential for applications in medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably approached through established methodologies such as nucleophilic aromatic substitution. A thorough understanding of its molecular structure, potential stereochemistry in its derivatives, and methods of characterization is crucial for researchers aiming to leverage this scaffold in the development of new and effective therapeutic agents. This guide provides a foundational framework for such endeavors, emphasizing the importance of rigorous synthetic and analytical chemistry in modern drug discovery.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
3-Piperidinecarboxylic acid - ChemBK. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Picolinic acid - Wikipedia. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. Google Patents.
-
Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. PubMed. Available at: [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
- WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. Google Patents.
-
Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... ResearchGate. Available at: [Link]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
-
20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Available at: [Link]
- US20250042899A1 - Process to make glp1 ra and intermediates therefor. Google Patents.
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
1c4a - BINDING OF EXOGENOUSLY ADDED CARBON MONOXIDE AT THE ACTIVE SITE OF THE FE-ONLY HYDROGENASE (CPI) FROM CLOSTRIDIUM PASTEURIANUM - Summary. Protein Data Bank Japan. Available at: [Link]
-
Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. PubChem. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]
- CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. Google Patents.
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available at: [Link]
-
Nucleophilic Acyl Substitution vs Nucleophilic Addition made simple Organic Chemistry. YouTube. Available at: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
NCT04393298 | A Study to Assess the Safety, Pharmacokinetics and Anti Tumor Activity of UCB6114 Administered Intravenously to Participants With Advanced Solid Tumors. ClinicalTrials.gov. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
Sources
- 1. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. diagenode.com [diagenode.com]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempanda.com [chempanda.com]
